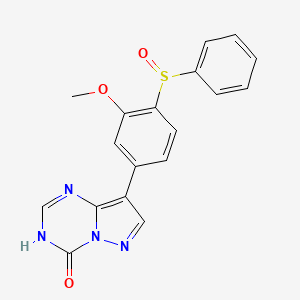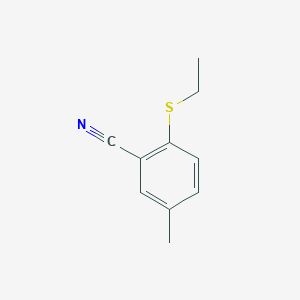
2-(4'-Methylthiophenoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Methylthiophenoxy)nicotinic acid is an organic compound with the molecular formula C13H11NO3S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is substituted by a 4’-methylthiophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methylthiophenoxy)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methylthiophenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of nicotinic acid with a suitable reagent, such as thionyl chloride, to form nicotinoyl chloride.
Nucleophilic Substitution: The nicotinoyl chloride is then reacted with 4-methylthiophenol in the presence of a base, such as pyridine, to form the desired product, 2-(4’-Methylthiophenoxy)nicotinic acid.
Industrial Production Methods
Industrial production methods for 2-(4’-Methylthiophenoxy)nicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4’-Methylthiophenoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4’-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4’-Methoxyphenoxy)nicotinic acid: Similar structure but with a methoxy group instead of a methylthio group.
2-(4’-Ethylthiophenoxy)nicotinic acid: Similar structure but with an ethylthio group instead of a methylthio group.
2-(4’-Chlorophenoxy)nicotinic acid: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness
2-(4’-Methylthiophenoxy)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H11NO3S |
|---|---|
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
2-(4-methylsulfanylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-18-10-6-4-9(5-7-10)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
Clé InChI |
AQAHXROJHVHOSA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
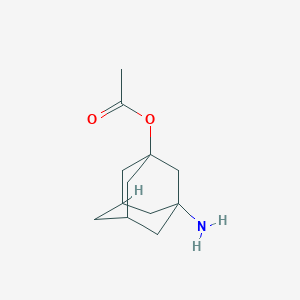
![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
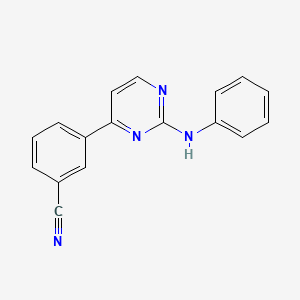

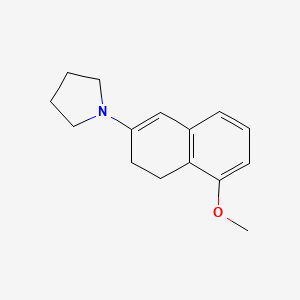
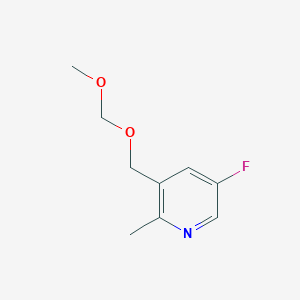
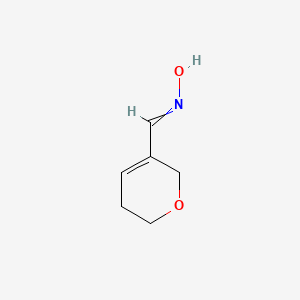
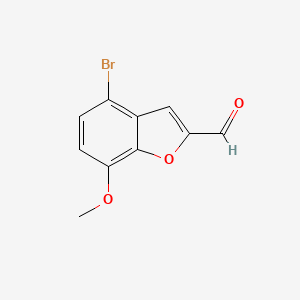
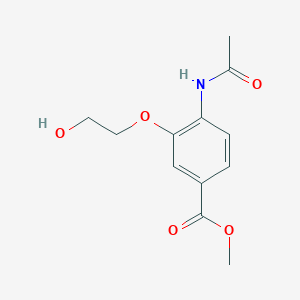
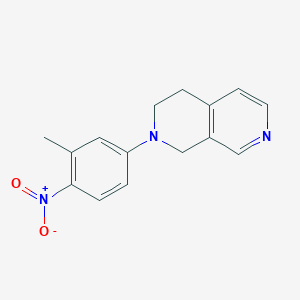
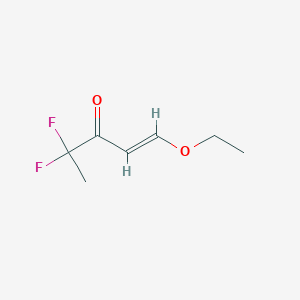
![[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetic acid](/img/structure/B8353248.png)
